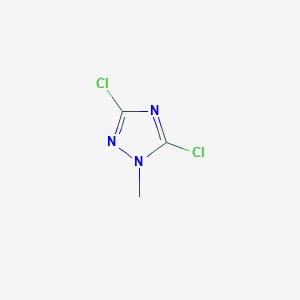

3,5-dichloro-1-methyl-1H-1,2,4-triazole

Vue d'ensemble

Description

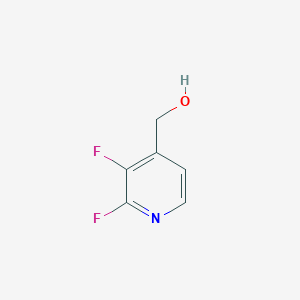

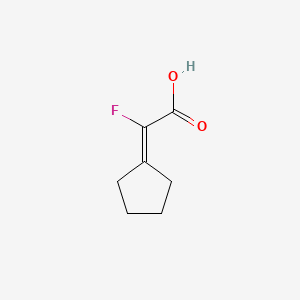

3,5-dichloro-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H3Cl2N3 . It is a member of the 1,2,4-triazole family, which are heterocyclic compounds with a five-membered ring containing two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular weight of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is 151.98 g/mol . The InChI (International Chemical Identifier) string for this compound is InChI=1S/C3H3Cl2N3/c1-8-3(5)6-2(4)7-8/h1H3 . This string provides a standard way to encode the compound’s structure and can be used to generate a 3D conformer or a 2D structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dichloro-1-methyl-1H-1,2,4-triazole include a molecular weight of 151.98 g/mol and a computed XLogP3-AA value of 1.9, which is a measure of the compound’s lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Applications De Recherche Scientifique

Corrosion Inhibition

Triazole derivatives have been extensively studied for their effectiveness in corrosion inhibition, particularly for protecting mild steel in acidic environments. For instance, certain 4H-1,2,4-triazole derivatives have demonstrated high efficiency in inhibiting the corrosion and dissolution of mild steel in hydrochloric acid solutions. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, which follows the Langmuir isotherm model. This adsorption process is influenced by the nature and type of substituents in the triazole molecule, which can significantly enhance the protective layer's formation on the metal surface, leading to inhibition efficiencies of up to 99.6% (Bentiss et al., 2007). Similar studies have shown that triazole derivatives can behave as effective corrosion inhibitors in different acidic media, with their performance varying based on the acid concentration and type (Lagrenée et al., 2002).

Synthetic Chemistry and Material Science

In synthetic chemistry, triazole derivatives serve as crucial intermediates and building blocks for constructing more complex molecules and materials. A notable application is in the synthesis of dendrimers, where 3,5-dichloro-4-(4-methoxyphenyl)-4H-1,2,4-triazole has been used as a heterocyclic building block. This approach allows for the generation of dendrimers with a large number of heteroatoms, which can be exploited in various applications requiring resistance to applied conditions or exploiting these heteroatoms' unique properties (Maes et al., 2006).

Biological Applications

Though explicitly excluded from the search criteria, it's worth noting that triazole derivatives have found applications in biological fields as well. They have been synthesized as potential cholinesterase inhibitors, showcasing promising anticholinesterase activity, which is significant for developing treatments for conditions such as Alzheimer's disease. This highlights the versatility of triazole derivatives in crossing over from materials science to biologically active compounds, despite the restrictions on discussing drug use and dosage (Mohsen, 2012).

Orientations Futures

Propriétés

IUPAC Name |

3,5-dichloro-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2N3/c1-8-3(5)6-2(4)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYZJRUGBNRLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-1-methyl-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)

![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)

![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)